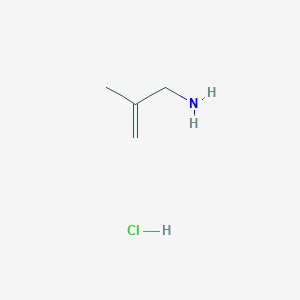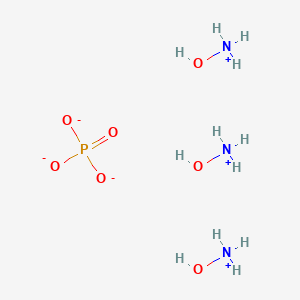
Ethyl 1-methylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-methylpiperidine-4-carboxylate, also known as 1-methylpiperidine-4-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Ethyl 1-methylpiperidine-4-carboxylate is a chemical compound that has been used as a reactant in the synthesis of various derivatives
Mode of Action
coli enoyl-ACP reductase . This suggests that this compound may interact with its targets to produce changes in their function or activity.
Biochemical Pathways
The compound’s use in the synthesis of piperidine derivatives that inhibit enoyl-acp reductase suggests that it may affect fatty acid synthesis pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of this compound.
Result of Action
Its use in the synthesis of piperidine derivatives that inhibit enoyl-acp reductase suggests that it may have an impact on bacterial fatty acid synthesis .
Biochemical Analysis
Biochemical Properties
Ethyl 1-methylpiperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of piperidine derivatives. These derivatives are known to inhibit enzymes such as enoyl-ACP reductase in Staphylococcus aureus and Escherichia coli . The compound also interacts with GABAA receptors, acting as an agonist . These interactions are crucial for its application in developing pharmaceuticals targeting bacterial infections and neurological disorders.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with GABAA receptors, which play a role in neurotransmission . This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. The compound’s role in inhibiting enoyl-ACP reductase also suggests its potential in disrupting bacterial cell wall synthesis, leading to antibacterial effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of enoyl-ACP reductase, it binds to the enzyme’s active site, preventing the reduction of enoyl-ACP to acyl-ACP, a crucial step in fatty acid synthesis in bacteria . Additionally, its agonistic action on GABAA receptors involves binding to the receptor sites, enhancing the inhibitory effects of GABA neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, with a flash point of 87.8°C . Long-term studies have shown that it maintains its biochemical activity, although degradation may occur under extreme conditions. Its effects on cellular function, such as enzyme inhibition and receptor activation, remain consistent over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth by targeting enoyl-ACP reductase . At higher doses, toxic effects may be observed, including potential adverse effects on the central nervous system due to its interaction with GABAA receptors . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid synthesis and neurotransmission. It interacts with enzymes such as enoyl-ACP reductase, inhibiting fatty acid synthesis in bacteria . The compound’s role as a GABAA receptor agonist also implicates it in neurotransmitter metabolism, affecting the levels of GABA in the nervous system .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as bacterial cells or neuronal tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound exhibits subcellular localization that is crucial for its activity. It is directed to specific compartments or organelles, such as the bacterial cell wall or neuronal synapses, through targeting signals and post-translational modifications . This localization enhances its effectiveness in inhibiting bacterial enzymes or modulating neurotransmitter receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylpiperidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methylpiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-methylpiperidine-4-carboxylate is utilized in various scientific research applications, including:
Comparison with Similar Compounds
Ethyl 1-methylpiperidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl isonipecotate: Another piperidine derivative with similar applications in organic synthesis and pharmaceuticals.
N-Methylpiperidine: A related compound used in the synthesis of various piperidine-based drugs.
Ethyl N-Boc-piperidine-4-carboxylate: A protected form of the compound used in peptide synthesis.
These compounds share structural similarities but may differ in their specific applications and reactivity profiles, highlighting the unique properties of this compound.
Properties
IUPAC Name |
ethyl 1-methylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXOOQCMGJBSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453777 | |
| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24252-37-7 | |
| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-methylpiperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)
